molecular formula C38H56O13 B1250495 Opercurin B

Opercurin B

Cat. No.: B1250495
M. Wt: 720.8 g/mol
InChI Key: CCXHTWIKFXDCCF-BNWUWMAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Opercurin B is a bioactive compound documented in the Encyclopedia of Traditional Chinese Medicines as a colorless, opaque powder with a specific optical rotation of $[α]_D^{20} = -18.6^\circ$ (in methanol). This compound is likely derived from natural sources, such as medicinal plants, though its exact biological role and applications require further investigation .

Properties

Molecular Formula

C38H56O13

Molecular Weight

720.8 g/mol

IUPAC Name

[(E,6R)-6-hydroxy-2-methyl-5-oxo-6-[(3S,5R,6S,7S,8R,10S,12S,14R,15R,18R,19R,20R,22S,23S)-3,6,7,20-tetrahydroxy-8-(hydroxymethyl)-2,2,15,18,22-pentamethyl-16-oxo-4,9,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacos-1(25)-en-19-yl]hept-3-en-2-yl] acetate

InChI

InChI=1S/C38H56O13/c1-18(40)50-32(2,3)13-12-24(42)37(9,46)30-21(41)15-34(6)23-11-10-19-20(36(23,8)25(43)16-35(30,34)7)14-26-38(47,33(19,4)5)51-29-28(45)27(44)22(17-39)48-31(29)49-26/h10,12-13,20-23,26-31,39,41,44-47H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22-,23+,26+,27-,28+,29-,30+,31+,34+,35-,36+,37+,38-/m1/s1

InChI Key

CCXHTWIKFXDCCF-BNWUWMAFSA-N

Isomeric SMILES

CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@H]5[C@](C4(C)C)(O[C@@H]6[C@H]([C@@H]([C@H](O[C@H]6O5)CO)O)O)O)C)C)C)O)O

Canonical SMILES

CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC5C(C4(C)C)(OC6C(C(C(OC6O5)CO)O)O)O)C)C)C)O)O

Synonyms

opercurin B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Opercurin B shares structural and functional similarities with other compounds in the Encyclopedia of Traditional Chinese Medicines, particularly Oolonghomobisflavan A and Ophiocarpine . Below is a comparative analysis based on available

Table 1: Comparative Properties of this compound and Analogous Compounds

Property This compound Oolonghomobisflavan A Ophiocarpine
Physical State Colorless opaque powder Brown opaque powder Crystalline solid
Optical Rotation $[α]_D^{20} = -18.6^\circ$ (MeOH) Not specified $[α]_D^{20} = +76.2^\circ$ (CHCl₃)
Melting Point Not reported Not reported 198–200°C
Biological Activity Undocumented NADH dehydrogenase inhibitor Undocumented
Natural Source Likely plant-derived Plant-derived Plant-derived

Structural Similarities and Differences

This compound vs. Oolonghomobisflavan A: Both compounds are flavan derivatives, as indicated by their nomenclature and classification in traditional medicine. Structural differences in substituents (e.g., hydroxyl groups, methyl groups) may account for variations in color (colorless vs. brown) and optical rotation.

This compound vs. Ophiocarpine :

  • Ophiocarpine’s crystalline state and higher melting point (198–200°C) suggest greater molecular symmetry or stronger intermolecular forces compared to this compound’s powder form.
  • The contrasting optical rotations ($-18.6^\circ$ vs. $+76.2^\circ$) indicate enantiomeric or diastereomeric relationships, which could influence their interactions with biological targets .

Functional and Pharmacological Contrasts

  • Oolonghomobisflavan A has demonstrated specific enzymatic inhibition, making it a candidate for metabolic disorder research. In contrast, this compound’s lack of documented activity limits its current pharmacological relevance.
  • Ophiocarpine ’s stability at higher temperatures (evidenced by its melting point) may enhance its suitability for industrial extraction processes compared to this compound .

Q & A

Q. What frameworks guide the integration of this compound research into broader therapeutic development pipelines?

  • Methodological Answer : Use the TRANSFORM framework (Target, Research, Assay, Network, Scale-up, Formulation, Optimization, Regulatory, Market) to align basic research with translational goals. For example, prioritize assays that mimic human pathophysiology (e.g., 3D organoid models) and engage regulatory consultants early to address compliance hurdles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Opercurin B
Reactant of Route 2
Opercurin B

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